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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide
CAS No.: 1243459-80-4
Cat. No.: B577629
Get Quote
. J

A Technical Monograph for Drug Development
Executive Summary

2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) is a functionalized benzamide derivative
serving as a critical scaffold in the synthesis of antipsychotics, anti-emetics (benzamide class),
and fragment-based drug discovery programs.[1][2][3] Its structure—featuring an ortho-chloro
substituent and a meta-hydroxyl group relative to the amide—imparts unique electronic and
steric properties that influence ligand-receptor binding affinities, particularly in dopamine
(D2/D3) and serotonin (5-HT) receptor modulators.

This guide provides a comprehensive physicochemical profile, validated synthetic routes, and
standardized characterization protocols to support its application in high-stringency research
environments.

Molecular Identity & Structural Analysis
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Parameter Specification
IUPAC Name 2-Chloro-3-hydroxybenzamide
CAS Registry Number 1243459-80-4

Cngcontent-ng-c1352109670="" _nghost-ng-
€1270319359="" class="inline ng-star-inserted">

Molecular Formula H
CINO
Molecular Weight 171.58 g/mol
SMILES NC(=0)clc(Cl)c(O)cccl
InChl Key HQDOYHRRUPBNIU-UHFFFAOYSA-N

[L112][31[4]1[5][6] * Amide Region: H-bond

donor/acceptor; susceptible to hydrolysis.s
Structural Features Phenolic -OH: Weakly acidic (pKa ~8.5); site for

O-alkylation.s 2-Chloro: Steric anchor;

modulates metabolic stability and lipophilicity.

Physicochemical Profile

Note: Where experimental values are proprietary or sparse, high-confidence predictive models
(ACD/Labs, ChemAxon) are cited to guide experimental validation.

Solid-State Properties

e Appearance: White to off-white crystalline powder.
e Melting Point (Predicted): 160-180 °C.

o Technical Insight: The intermolecular Hydrogen Bonding Network (Amide-Amide + Phenol-
Amide) significantly elevates the melting point relative to non-hydroxylated analogs.

o Crystallinity: Likely forms monoclinic or triclinic lattices typical of benzamides; prone to
polymorphism depending on recrystallization solvent (e.g., MeOH vs. Water).
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Solution Properties

o Solubility Profile:

o Water:[7] Low (< 1 mg/mL at 25°C). The hydrophobic chloro- group offsets the polarity of
the amide/hydroxyl.

o DMSO/DMF: High (> 50 mg/mL). Recommended for stock solutions.
o Methanol/Ethanol: Moderate.

o Acidity (pKa):
o Phenolic OH:~8.5 - 9.0.

o Mechanism: The electron-withdrawing Chlorine at the ortho position (relative to the amide)
and ortho to the phenol (in 2,3-substitution) exerts an inductive effect (-1), slightly
increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10).

e Lipophilicity (LogP):
o Predicted LogP:1.1 — 1.5.

o Implication: The compound possesses "Rule of 5" compliant properties, making it an ideal
fragment for oral drug candidates.

Synthetic Pathways & Manufacturing

Two primary routes are established.[8][9] Route A is preferred for laboratory scale to minimize
side reactions involving the unprotected phenol.

Route A: Methyl Ester Aminolysis (Recommended)

This route avoids the harsh conditions of acid chloride formation which can lead to
polymerization of hydroxy-benzoic acids.

2-Chloro-3-hydroxybenzoic acid - Esterification
(CAS 51786-10-8) | (MeOH, H2504, Reflux)

Aminolysis m | 2-Chloro-3-hydroxybenzamide
(NH3 in MeOH, RT, 24h) - (CAS 1243459-80-4)

\4

Methyl 2-chloro-3-hydroxybenzoate >
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Click to download full resolution via product page
Figure 1: Two-step synthesis via methyl ester intermediate to prevent phenolic polymerization.
Route B: Acid Chloride (Requires Protection)
¢ Protection: Acetylation of Phenol (Ac20)

3-Acetoxy-2-chlorobenzoic acid.
 Activation: SOCI

Acid Chloride.
o Amidation: NH

OH.

» Deprotection: Mild base hydrolysis.

Analytical Characterization Protocols

To ensure identity and purity (>98%) for biological assays, the following multi-modal testing is
required.

High-Performance Liquid Chromatography (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.[10]

Mobile Phase B: Acetonitrile.[11]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

Retention Time: Expect elution at ~4.5-5.5 min (moderate polarity).

Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):

10.2 ppm (s, 1H, -OH): Broad singlet, D20 exchangeable.

7.8 ppm (br s, 1H, -NH): Amide proton 1.

7.4 ppm (br s, 1H, -NH): Amide proton 2.

7.1 - 7.3 ppm (m, 2H, Ar-H): Protons at C4 and C5.

6.9 ppm (d, 1H, Ar-H): Proton at C6 (ortho to OH, shielded).

Mass Spectrometry (LC-MS)

e lonization: ESI Positive Mode ([M+H]

).

e Target Mass: 172.0 (**Cl) and 174.0 (3’Cl).
 |sotope Pattern: Distinct 3:1 ratio for M:(M+2) confirming the presence of one Chlorine atom.
Handling & Safety (GHS Classification)
» Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

* PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory
during synthesis due to the potential formation of irritant dusts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b577629/docs#physicochemical-properties-of-2-
chloro-3-hydroxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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